REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([F:14])([F:13])[C:8](OCC)=[O:9])=[CH:3][CH:2]=1.[BH4-].[Na+]>C(O)C>[F:14][C:7]([F:13])([C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[CH2:8][OH:9] |f:1.2|
|
Name
|
|
Quantity
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0.59 g
|
Type
|
reactant
|
Smiles
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N1=CC=C(C=C1)C(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1=CC=C(C=C1)C(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (Developing solvent: ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CO)(C1=CC=NC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.082 g | |
YIELD: PERCENTYIELD | 1% | |
YIELD: CALCULATEDPERCENTYIELD | 17.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |